8-Chloro-5-isoquinolinesulfonyl Chloride

Description

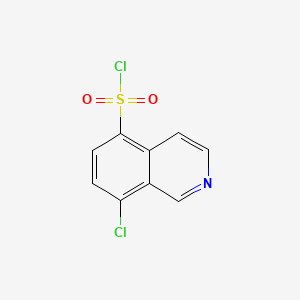

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloroisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPFRFWBDZCXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Halogenated Isoquinolinesulfonyl Chlorides

Classical and Contemporary Approaches to Isoquinolinesulfonyl Chloride Synthesis

The preparation of isoquinolinesulfonyl chlorides leverages a range of classical organic reactions adapted for this specific heterocyclic system. These approaches include direct sulfonation and subsequent halogenation, transformations of amino-substituted isoquinolines via diazonium salts, and direct sulfonylation reactions.

A primary and widely used method for synthesizing aromatic sulfonyl chlorides is the electrophilic sulfonation of an aromatic ring to form a sulfonic acid, which is then converted to the corresponding sulfonyl chloride. wikipedia.org Electrophilic substitution reactions on the isoquinoline (B145761) ring typically occur at the 5- or 8-position. shahucollegelatur.org.in

Chlorosulfonic acid (HSO₃Cl) is a powerful reagent capable of acting as both a sulfonating and chlorinating agent. wikipedia.org In a one-pot reaction, an isoquinoline precursor can be treated directly with excess chlorosulfonic acid to yield the desired isoquinolinesulfonyl chloride. wikipedia.org For example, the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid directly produces 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov

Alternatively, a two-step process is frequently employed. First, the isoquinoline is sulfonated using a sulfonating agent like sulfuric acid or oleum. njit.edunjit.edu The resulting isoquinolinesulfonic acid is then treated with a chlorinating agent to form the sulfonyl chloride. google.com Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. google.comgoogle.com Its use is advantageous as it reacts with the water formed during the initial sulfonation, driving the equilibrium towards the product and maintaining the concentration of the sulfuric acid. wikipedia.orgnjit.edunjit.edu This combined use of chlorosulfonic acid and thionyl chloride can enhance reaction efficiency and yield. chemicalforums.comgoogle.com A patented process for 4-fluoroisoquinoline-5-sulfonyl halide involves initial sulfonation with sulfuric acid followed by heating with thionyl chloride to furnish the product. google.com

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 4-Fluoroisoquinoline (B1268607) | 1. Anhydrous H₂SO₄ 2. Thionyl Chloride (SOCl₂) | 4-Fluoroisoquinoline-5-sulfonyl chloride | google.com |

| 8-Hydroxyquinoline | Chlorosulfonic Acid (HSO₃Cl) | 8-Hydroxyquinoline-5-sulfonyl chloride | nih.gov |

| Benzene (B151609) | 1. Chlorosulfonic Acid 2. Thionyl Chloride | Benzenesulfonyl chloride | google.com |

| Chlorobenzene | 1. Chlorosulfonic Acid, Sulfamic acid 2. Thionyl Chloride | 4-Chlorobenzenesulfonyl chloride | google.com |

Phosphorus halides, particularly phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), are classical and potent reagents for converting sulfonic acids into sulfonyl chlorides. google.comiust.ac.iraakash.ac.in In the context of isoquinolinesulfonyl chloride synthesis, after the initial sulfonation of the isoquinoline ring to produce an isoquinolinesulfonic acid, PCl₅ can be used as the halogenating agent instead of thionyl chloride. wikipedia.orggoogle.com

The reaction involves the replacement of the hydroxyl group of the sulfonic acid with a chlorine atom. askiitians.combyjus.com Phosphorus pentachloride is a strong chlorinating agent and is effective for this transformation, though it can sometimes lead to less clean reactions compared to thionyl chloride. aakash.ac.in Its use is well-established in general organic synthesis for the preparation of acid chlorides from carboxylic acids and sulfonyl chlorides from sulfonic acids. unacademy.comyoutube.com

An alternative to the sulfonation pathway is the oxidative chlorination of sulfur compounds in a lower oxidation state, such as thiols (mercaptans) or disulfides. google.comorganic-chemistry.org This approach has been developed into an efficient method for producing sulfonyl chlorides. researchgate.net For the synthesis of isoquinolinesulfonyl chlorides, this route begins with an isoquinoline derivative bearing a thiol (-SH), disulfide (-S-S-), or a related group like an isothiourea salt. google.comorganic-chemistry.org

A notable example is a patented method for preparing 5-isoquinoline sulfonyl chloride from 5-bromoisoquinoline. The bromo-derivative is first converted to an S-isoquinoline isothiourea salt by reaction with thiourea. This intermediate is then subjected to oxidative chlorosulfonylation in a solution of dilute hydrochloric acid with an oxidant to yield the final product. google.com Modern methods for the oxidative chlorination of thiols utilize various reagent systems, including hydrogen peroxide with thionyl chloride or N-chlorosuccinimide, which offer mild and efficient conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org A continuous flow protocol using nitric acid, hydrochloric acid, and oxygen has also been developed for this transformation. nih.gov

| Precursor | Key Intermediate | Reagents | Product | Reference |

|---|---|---|---|---|

| 5-Bromoisoquinoline | S-Isoquinoline isothiourea salt | 1. Thiourea 2. Oxidant, dilute HCl | 5-Isoquinoline sulfonyl chloride | google.com |

| General Thiols (R-SH) | Thiol | H₂O₂, SOCl₂ | General Sulfonyl Chlorides (R-SO₂Cl) | organic-chemistry.org |

| General Thiols (R-SH) | Thiol | N-Chlorosuccinimide, HCl | General Sulfonyl Chlorides (R-SO₂Cl) | researchgate.net |

The Sandmeyer-type reaction provides a powerful method for introducing a sulfonyl chloride group with precise regiocontrol. durham.ac.uk This process starts with an amino-substituted isoquinoline, such as 5-aminoisoquinoline (B16527) or a chlorinated analogue. The amino group is converted into a diazonium salt ([Ar-N₂]⁺Cl⁻) through treatment with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like hydrochloric acid. google.comdurham.ac.uk

The resulting diazonium salt is typically unstable and is used immediately. It is added to a solution saturated with sulfur dioxide and containing a copper(I) or copper(II) chloride catalyst. wikipedia.orgdurham.ac.uk This effects a chlorosulfonylation reaction, replacing the diazonium group with a sulfonyl chloride group (-SO₂Cl) and releasing nitrogen gas. wikipedia.orgnih.gov This method was reportedly used to prepare 5-isoquinoline sulfonyl chloride from 5-aminoisoquinoline, although it was noted to be dependent on the stability of the diazonium salt intermediate. google.com The development of flow chemistry techniques has made the use of these potentially hazardous diazonium intermediates safer and more scalable. researchgate.net

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. hcmuaf.edu.vn In the context of sulfonyl chloride synthesis, a Friedel-Crafts sulfonylation can be performed using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orggoogle.com This reaction, in principle, allows for the direct introduction of the -SO₂Cl group onto the isoquinoline ring in a single step.

However, the application of Friedel-Crafts reactions to basic nitrogen-containing heterocycles like isoquinoline can be challenging. shahucollegelatur.org.in The basic nitrogen atom can coordinate with the Lewis acid catalyst, deactivating it and hindering the electrophilic substitution on the carbocyclic ring. researchgate.net Despite this limitation, the Friedel-Crafts sulfonylation remains a known general method for preparing aromatic sulfonyl chlorides and has been achieved on various aromatic compounds. researchgate.netrsc.org

Sulfonation of Isoquinoline Precursors and Subsequent Halogenation

Advanced Synthetic Route Development and Optimization

The creation of halogenated isoquinolinesulfonyl chlorides is a nuanced process, demanding precise control over reaction pathways to ensure both high product yield and purity. Research into these synthetic routes has led to significant advancements in understanding and manipulating the chemical reactions involved.

Mechanistic Considerations in Sulfonyl Chloride Formation

The formation of arenesulfonyl chlorides, including isoquinoline derivatives, is generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. koreascience.kr This pathway is favored over a unimolecular (SN1) route due to the high energy required to form an unstable sulfonyl cation. beilstein-journals.org In the SN2 mechanism, a nucleophile attacks the sulfur atom, leading to a transition state where the new bond is forming concurrently with the breaking of the sulfur-leaving group bond. koreascience.kr

Kinetic studies provide substantial evidence for this concerted SN2 process. The extended Grunwald-Winstein equation is a key tool, with the ratio of its sensitivity parameters (l/m) indicating the nature of the mechanism. For a range of aromatic sulfonyl chlorides, the l/m ratio falls between 1.78 and 2.05, values consistent with an SN2 pathway. koreascience.krmdpi.com For instance, the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride, a related aromatic sulfonyl chloride, yielded an l/m value of 2.1. koreascience.kr

Further support comes from the kinetic solvent isotope effect (KSIE), which compares reaction rates in a solvent (e.g., CH₃OH) versus its deuterated counterpart (e.g., CH₃OD). A KSIE value significantly greater than 1 suggests a mechanism where the solvent acts as a general base catalyst, which is characteristic of an SN2 reaction. koreascience.kr The KSIE for 4-(acetylamino)-1-naphthalenesulfonyl chloride was found to be 1.75, corroborating the SN2 mechanism. koreascience.kr These mechanistic insights are crucial for rationally designing and optimizing synthetic conditions.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of 8-Chloro-5-isoquinolinesulfonyl Chloride. This involves careful selection of reagents, solvents, and reaction parameters such as temperature and time.

The choice of the chlorinating and oxidizing agent is critical. Chlorosulfonic acid is a common reagent for the direct sulfonation of aromatic rings like 8-hydroxyquinoline. nih.gov Alternative methods often involve the oxidative chlorination of thiols or disulfides. Reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) and sodium hypochlorite (B82951) pentahydrate have been used effectively for this transformation. researchgate.net

Temperature control is essential for managing these often highly exothermic reactions and preventing the formation of by-products. rsc.org Syntheses can range from ice-bath temperatures (0°C) to elevated temperatures of up to 100°C, depending on the specific reactants and desired reaction rate. nih.govgoogle.com For example, the reaction of 4-fluoroisoquinoline with a halogenating agent is preferably performed between 40°C and 100°C for 1 to 4 hours. google.com

Advanced strategies have been developed to further enhance control. Continuous flow synthesis, for instance, offers excellent management of reaction parameters and improves safety by minimizing the volume of reactive intermediates at any given time, which is particularly useful for exothermic processes. rsc.org Another innovative approach is the use of photocatalysis, where the selectivity of the reaction can be tuned by the wavelength of light used, allowing for precise targeting of the desired sulfonyl chloride product over other potential outcomes like disulfides. nih.gov

| Starting Material | Reagent(s) | Solvent(s) | Temperature | Key Outcome/Strategy | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Chlorosulfonic acid | Not specified (neat) | Ice bath, then Room Temp | Direct sulfonation of the quinoline (B57606) ring. | nih.gov |

| 4-Fluoroisoquinoline | Halogenating agent | Not specified | 40°C - 100°C | "One-pot" synthesis with controlled temperature. | google.com |

| Disulfides/Thiols | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Not specified | Not specified | Continuous flow protocol for safety and control. | rsc.org |

| S-phenylthioacetate | HCl, O₂, K-PHI photocatalyst | Water/Acetonitrile | Not specified | Chromoselective synthesis using 465 nm light for high selectivity. | nih.gov |

| 6-(Benzylthio)isoquinoline | Not specified | Not specified | Not specified | Achieved an 84% yield for the corresponding sulfonyl chloride. | google.com |

Strategies for Intermediate Purification and Isolation in Multi-step Syntheses

A significant challenge in the synthesis of isoquinolinesulfonyl chlorides is the instability of the final product. The sulfonyl chloride group can be sensitive to decomposition, particularly during purification. google.com Standard purification techniques like silica (B1680970) gel column chromatography can lead to significant degradation of the compound and extremely low recovery yields. google.com

To circumvent this instability, a highly effective strategy is the conversion of the sulfonyl chloride intermediate into a more stable acid addition salt. google.comgoogle.com After the synthesis of the sulfonyl chloride in an organic solvent, an acid such as hydrochloric acid (HCl) or hydrobromic acid (HBr) is added to the solution. google.com This protonates the nitrogen atom of the isoquinoline ring, forming a salt (e.g., isoquinolinesulfonyl chloride hydrochloride) that is often insoluble in the reaction medium, especially upon addition of a co-solvent like diethyl ether or hexane. google.com The salt precipitates out of the solution as a solid, which can then be easily isolated by filtration. google.com

This method offers two key advantages:

Stability: The acid addition salt is typically much more stable than the free base form of the sulfonyl chloride, preventing degradation during handling and storage. google.com

Purification: The precipitation process is highly selective, effectively separating the desired product from soluble impurities and positional isomers that may have formed during the reaction, thus providing a simple and efficient means of purification. google.com

A related technique used in the purification of similar compounds, such as 5-chloro-8-hydroxyquinoline, involves "salting out," where a high concentration of an inorganic salt like sodium chloride (NaCl) or ammonium (B1175870) chloride is added to an aqueous acidic solution of the product to induce its precipitation as a hydrochloride salt. google.compatsnap.com

| Compound Type | Purification Challenge | Strategy | Result | Reference |

|---|---|---|---|---|

| Isoquinoline-6-sulfonyl chloride | Decomposition on silica gel; low yield (8%) from chromatography. | Formation of hydrochloride salt by adding HCl and precipitating with diethyl ether. | Isolation of a pale yellow solid with a 52% yield. No impurities observed by ¹HNMR. | google.com |

| Isoquinoline-6-sulfonyl chloride | Purification from reaction mixture. | Formation of hydrobromide salt by adding HBr. | Isolation of the target product as a single compound with an 84% yield. | google.com |

| 4-Fluoroisoquinoline-5-sulfonyl halide | Separation from by-produced position isomer. | Formation of an acid-added salt. | Product is readily separated and purified, enabling an efficient process. | google.com |

| 5-Chloro-8-hydroxyquinoline | Purification from crude reaction product. | Dissolving in aqueous HCl and precipitating the hydrochloride salt with NaCl. | Obtained product with 99% HPLC purity and 85% yield. | google.com |

Chemical Reactivity and Mechanistic Investigations of 8 Chloro 5 Isoquinolinesulfonyl Chloride Analogs

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The chemical behavior of 8-chloro-5-isoquinolinesulfonyl chloride is largely dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This functional group serves as a primary site for nucleophilic attack, enabling the synthesis of a vast range of derivatives. The mechanism of these reactions generally follows a bimolecular nucleophilic substitution pathway (SN2-like) at the sulfur center.

The most prominent reaction of this compound is its condensation with primary and secondary amines to yield sulfonamides. libretexts.org This classic transformation is fundamental to the synthesis of many biologically active compounds. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base, often an excess of the reacting amine or a tertiary amine like triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. nih.gov

The synthesis of primary sulfonamides, in particular, is a crucial step in drug development, and the reaction of a sulfonyl chloride with ammonia (B1221849) or an ammonia surrogate is a classical approach. nih.gov The resulting isoquinoline (B145761) sulfonamide scaffold is a key structural motif in various kinase inhibitors, where it often plays a vital role in binding to the target protein.

The synthetic utility of this compound extends beyond simple amines to a wide array of nucleophiles, allowing for extensive derivatization. This versatility is exploited in medicinal chemistry to create libraries of compounds for structure-activity relationship (SAR) studies. Besides primary and secondary alkylamines, other nucleophiles such as anilines, piperazines, and various heterocyclic amines readily react to form the corresponding N-substituted sulfonamides. libretexts.org

The reaction with different nucleophiles allows for the introduction of diverse chemical functionalities, which can modulate the physicochemical properties, such as solubility and lipophilicity, of the final molecule. For instance, reacting the sulfonyl chloride with a chiral amine can introduce a stereocenter, while using a nucleophile containing a second reactive group can pave the way for further conjugation or modification. While less common, other nucleophiles like alcohols and thiols can react to form sulfonate esters and thiosulfonates, respectively.

Table 1: Derivatization via Nucleophilic Substitution at the Sulfonyl Chloride Moiety

| Nucleophile | Resulting Functional Group | Significance in Derivatization |

|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted Sulfonamide | Forms the basis for a wide array of derivatives. |

| Secondary Amine (R₂-NH) | N,N-Disubstituted Sulfonamide | Introduces more sterically complex groups. |

| Anilines | N-Aryl Sulfonamide | Allows for the incorporation of substituted aromatic rings. |

| Hydrazine (N₂H₄) | Sulfonohydrazide | Creates a reactive handle for further functionalization. mdpi.com |

Reactivity of the Isoquinoline Core

While the sulfonyl chloride group is the most reactive site, the bicyclic isoquinoline core possesses its own distinct reactivity profile, which can be selectively accessed for further molecular elaboration. The electronic nature of the ring is influenced by the embedded pyridine (B92270) nitrogen and the two electron-withdrawing substituents: the chloro group at position 8 and the sulfonyl chloride at position 5.

In general, electrophilic aromatic substitution (SEAr) on the isoquinoline ring occurs preferentially on the benzene (B151609) ring at positions 5 and 8. shahucollegelatur.org.inyoutube.com However, the presence of the strongly deactivating chloro and sulfonyl groups makes further electrophilic substitution on this compound challenging. The chloro group at C-8, being an electron-withdrawing group, deactivates the carbocyclic ring towards attack by electrophiles.

Conversely, the C-8 position is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the chloro leaving group. However, SNAr reactions on unactivated aryl chlorides typically require harsh conditions or very strong nucleophiles. The primary route for modifying the C-8 position relies on more modern and selective methods. Nucleophilic attack on the heterocyclic (pyridine) part of the isoquinoline core generally occurs at the C-1 position. shahucollegelatur.org.inyoutube.com

Modern synthetic chemistry offers powerful tools for the site-selective functionalization of the C-8 chloro-substituted position, primarily through metal-catalyzed cross-coupling reactions. nih.gov These reactions have become indispensable in drug discovery for their reliability and broad substrate scope. nih.gov Palladium-catalyzed reactions, in particular, are widely used to form new carbon-carbon and carbon-heteroatom bonds at the site of the chloro substituent.

The Suzuki-Miyaura cross-coupling, which pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base, is a premier method for introducing new aryl or alkyl groups at the C-8 position. rsc.orgrsc.org Similarly, the Buchwald-Hartwig amination allows for the direct formation of a C-N bond by coupling the C-8 chloride with an amine, providing access to 8-aminoisoquinoline (B1282671) derivatives. nih.gov These strategies enable the targeted replacement of the chlorine atom, leaving the sulfonamide portion of the molecule intact for subsequent reactions or as a key pharmacophoric element.

Table 2: Site-Selective Derivatization Strategies at the C-8 Position

| Reaction Type | Key Reagents | Bond Formed | Introduced Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | C-C | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | C-N | Primary/Secondary Amino |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | C-C (alkyne) | Alkynyl |

| Heck Coupling | Alkene, Pd Catalyst, Base | C-C (alkene) | Alkenyl (Vinyl) |

Advanced Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved is crucial for optimizing reaction conditions and predicting outcomes. The nucleophilic substitution at the sulfonyl chloride proceeds through a concerted or stepwise mechanism that is highly dependent on the nucleophile, solvent, and substrate. Mechanistic studies on arenesulfonyl chlorides often utilize tools like the Grunwald-Winstein equation to elucidate the degree of charge separation and solvent nucleophilicity involved in the transition state. nih.gov For the reaction with amines, the mechanism is generally considered to be an addition-elimination pathway, proceeding through a transient, pentacoordinate sulfurane-like intermediate.

The mechanisms of the palladium-catalyzed cross-coupling reactions at the C-8 position are well-established and involve a catalytic cycle. For the Suzuki-Miyaura reaction, the cycle typically consists of three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the isoquinoline, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Understanding the kinetics and substrate scope of each step in these catalytic cycles allows chemists to fine-tune reaction conditions (e.g., choice of ligand, base, and solvent) to achieve high yields and selectivity for the desired C-8 functionalized product. rsc.org

Exploration of Catalytic Pathways for Functionalization (e.g., Palladium-catalyzed C-N Bond Formation)

The transformation of the chloro- and sulfonyl chloride moieties on the isoquinoline core opens up avenues for creating diverse molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, stand out as powerful methods for the formation of carbon-nitrogen (C-N) bonds. nih.govorganic-chemistry.org These reactions are prized for their functional group tolerance and broad substrate scope. nih.gov

While direct studies on the palladium-catalyzed amination of this compound are not extensively documented in the literature, valuable insights can be drawn from analogous systems. For instance, the Hartwig-Buchwald amination of 5-bromo-8-benzyloxyquinoline, a structurally related quinoline (B57606) derivative, has been investigated. ias.ac.in In this study, various electron-rich phosphine (B1218219) ligands were screened in combination with a palladium acetate (B1210297) catalyst to facilitate the coupling with N-methylaniline. ias.ac.in

The choice of ligand was found to be crucial for the reaction's success, with sterically hindered and electron-rich phosphines generally providing better results. ias.ac.in This is a common feature in Buchwald-Hartwig aminations, where such ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. uwindsor.ca

Table 1: Palladium-Catalyzed Amination of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline *

| Ligand | Ligand Cone Angle (°) | Conversion (%) | Isolated Yield (%) |

| L1 (JohnPhos) | 196 | Incomplete | - |

| L2 (DTBNpP) | 210 | Complete | 75 |

| L3 (PCy3) | 170 | Incomplete | - |

| L4 (TTBP) | 188 | Incomplete | - |

Reaction conditions: 8-(Benzyloxy)-5-bromoquinoline, Pd(OAc)2 (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv.), N-methylaniline (1.25 equiv.), Toluene at 110–120°C under argon atmosphere. Data sourced from a study on a quinoline analog. ias.ac.in

The data from this analogous system suggests that a similar palladium-catalyzed approach could be viable for the functionalization of the C-Cl bond in this compound. The electron-withdrawing nature of the sulfonyl chloride group at the 5-position would likely influence the reactivity of the C-Cl bond at the 8-position, potentially making it more susceptible to oxidative addition to the palladium catalyst.

Similarly, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction for forming carbon-carbon (C-C) bonds, represents another potential pathway for the functionalization of the chloro-substituent. libretexts.org This reaction typically involves the coupling of an organohalide with an organoboron compound. libretexts.org The principles governing this reaction, including the importance of the palladium catalyst, ligand, and base, would be applicable. libretexts.org

Comparative Mechanistic Studies with Related Sulfonyl Chlorides

The reactivity of the sulfonyl chloride group is a key aspect of the chemistry of this compound. The reaction of sulfonyl chlorides with primary and secondary amines to form sulfonamides is a well-established transformation, famously utilized in the Hinsberg test to distinguish between different classes of amines. msu.edu

The mechanism of this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. msu.edu The acidity of the resulting sulfonamide's N-H proton (in the case of primary amines) allows it to dissolve in the basic reaction medium. msu.edu

When comparing the reactivity of this compound with other arylsulfonyl chlorides, such as benzenesulfonyl chloride, several factors come into play. The electronic nature of the aromatic ring system significantly influences the electrophilicity of the sulfur atom. The isoquinoline ring system, particularly with the presence of an additional chloro substituent, is more electron-deficient than a simple benzene ring.

This increased electron-withdrawing character is expected to enhance the electrophilicity of the sulfonyl group in the isoquinoline derivative, making it more reactive towards nucleophiles compared to benzenesulfonyl chloride.

Table 2: Comparison of Properties of Related Sulfonyl Chlorides

| Compound | Molecular Formula | Key Structural Features | Expected Relative Reactivity |

| This compound | C₉H₅Cl₂NO₂S | Electron-deficient isoquinoline ring, Chloro-substituent | Higher |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | Benzene ring | Lower |

The mechanistic pathways for reactions involving sulfonyl chlorides are not limited to simple nucleophilic substitution. Under certain conditions, they can participate in more complex catalytic cycles. For instance, in palladium-catalyzed reactions, the sulfonyl chloride can act as a source of sulfonyl radicals.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Architectures

8-Chloro-5-isoquinolinesulfonyl chloride serves as a foundational unit for constructing more elaborate molecules. The differential reactivity of the sulfonyl chloride group and the chloro-substituent allows for sequential, controlled modifications, providing access to a wide array of derivatives.

The primary role of this compound in synthesis is to act as an electrophile for the introduction of the 8-chloro-isoquinoline-5-sulfonyl moiety. The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a diverse range of primary and secondary amines. This reaction, typically conducted in an anhydrous solvent with a base to sequester the HCl byproduct, yields a stable sulfonamide linkage.

This straightforward sulfonamide formation provides a robust method for creating libraries of N-substituted derivatives. A key example is the reaction with piperazine (B1678402), which yields 1-(8-Chloro-5-isoquinolinesulfonyl)piperazine. This product and its analogs are significant precursors for pharmacologically active molecules. The reaction can be generalized to a variety of amines to explore different chemical spaces.

| Reactant Amine | Resulting Derivative | Potential Application Area |

|---|---|---|

| Piperazine | 1-(8-Chloro-5-isoquinolinesulfonyl)piperazine | Kinase Inhibitor Precursor |

| Propargylamine (B41283) | N-Propargyl-8-chloro-5-isoquinolinesulfonamide | Precursor for Click Chemistry |

| Ethylenediamine | N-(2-Aminoethyl)-8-chloro-5-isoquinolinesulfonamide | Bifunctional Linker |

| Aniline | N-Phenyl-8-chloro-5-isoquinolinesulfonamide | General Organic Synthesis |

While the sulfonyl chloride group itself is not typically involved in ring-forming reactions, this compound is a strategic starting material for multi-step syntheses aimed at constructing fused heterocyclic systems. The initial step involves converting the sulfonyl chloride to a sulfonamide derivative that incorporates a second reactive handle. This new functional group can then participate in an intramolecular or intermolecular cyclization to build a new ring onto the isoquinoline (B145761) core.

For instance, a derivative could be prepared with a functional group amenable to established cyclization protocols, such as those used to create imidazo[1,2-a]isoquinolines or benzimidazo[2,1-a]isoquinolines. mdpi.comnih.gov Synthetic strategies often rely on metal-catalyzed cross-coupling reactions or C-H activation to form the new carbon-carbon or carbon-nitrogen bonds required for ring fusion. mdpi.comacs.org By first installing a carefully chosen sulfonamide substituent, chemists can introduce the necessary functionality to engage in these advanced cyclization methods, thereby using the initial building block as a platform for accessing complex, multi-ring architectures.

Precursors for Enzyme Modulators and Biochemical Probes

The isoquinoline sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, particularly for targeting enzymes like protein kinases. This compound is therefore a key intermediate in the synthesis of compounds designed to modulate enzyme activity and probe biological systems.

The isoquinoline-5-sulfonamide (B1244767) structure is a known inhibitor of several protein kinases. The synthesis of analogs in this class often begins with the reaction of an isoquinoline sulfonyl chloride with an appropriate amine. Following this paradigm, this compound is used to synthesize precursors for potent kinase inhibitors.

The reaction with piperazine, for example, produces 1-(8-Chloro-5-isoquinolinesulfonyl)piperazine, a direct precursor to compounds investigated as enzyme inhibitors. The general synthetic route is highly adaptable, allowing for the introduction of various cyclic or acyclic amines to systematically probe the structural requirements of a kinase's ATP-binding site.

| Starting Material | Amine Reagent | Resulting Precursor | Target Class |

|---|---|---|---|

| This compound | Piperazine | 1-(8-Chloro-5-isoquinolinesulfonyl)piperazine | Protein Kinases |

| This compound | 2-Methylpiperazine | 1-(8-Chloro-5-isoquinolinesulfonyl)-2-methylpiperazine | Protein Kinases |

Beyond direct inhibition, derivatives of this compound are synthesized to serve as biochemical probes for studying protein-ligand interactions. By attaching different chemical moieties through the sulfonamide linkage, researchers can map the topology of a protein's active site.

A powerful strategy involves synthesizing a sulfonamide that contains a secondary reactive group, such as an alkyne. For example, reacting the sulfonyl chloride with propargylamine would yield an alkyne-tagged probe. This probe can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to attach a wide variety of reporter tags, such as fluorophores or biotin, enabling visualization and affinity-based isolation of target proteins. This modular approach allows for the creation of a diverse set of tools for chemical biology from a single, common precursor.

Development of New Materials and Catalysts

The application of this compound extends into the realm of materials science, where its derivatives possess potential as building blocks for functional materials and ligands for catalysis. The intrinsic properties of the isoquinoline ring system and the appended sulfonamide group offer sites for coordination with metal ions.

The nitrogen atom of the isoquinoline ring and the oxygen atoms of the sulfonyl group can act as Lewis basic sites, allowing them to function as ligands for a variety of metal centers. This coordination capability could be harnessed to construct metal-organic frameworks (MOFs) or coordination polymers. Furthermore, quinoline-based sulfonamides have been explored as components of inhibitors for specific enzymes, suggesting that materials incorporating this scaffold could be designed for applications in selective separations or sensing. nih.gov By immobilizing these ligands on a solid support or incorporating them into polymeric structures, it may be possible to develop novel heterogeneous catalysts or materials with tailored electronic and binding properties.

Structural Elucidation and Theoretical Investigations

Application of Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy provides empirical data essential for confirming the identity and exploring the conformational landscape of 8-Chloro-5-isoquinolinesulfonyl Chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the hydrogen and carbon environments, respectively. The chemical shifts of the protons on the isoquinoline (B145761) ring are influenced by the positions of the electron-withdrawing chloro and sulfonyl chloride groups.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the spatial relationships between protons. By detecting through-space correlations, NOESY helps to establish the preferred conformation of the molecule, particularly the orientation of the sulfonyl chloride group relative to the isoquinoline ring system.

Predicted ¹H NMR Data for this compound This table is predictive and based on established substituent effects on the isoquinoline scaffold.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| H-1 | ~9.3-9.5 | Deshielded by adjacent nitrogen. |

| H-3 | ~7.8-8.0 | Standard isoquinoline region. |

| H-4 | ~8.5-8.7 | Influenced by peri-effect of the C-5 sulfonyl chloride group. |

| H-6 | ~8.2-8.4 | Deshielded by the adjacent sulfonyl chloride group. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational modes. youtube.comresearchgate.net For this compound, these spectra would provide clear evidence for its key structural components.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1390 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1170 - 1190 |

| C-S Stretch | Stretch | 650 - 750 |

| Aromatic C-Cl | Stretch | 1000 - 1100 |

| Isoquinoline Ring | C=N Stretch | 1620 - 1650 |

| Isoquinoline Ring | Aromatic C=C Stretch | 1450 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (C₉H₅Cl₂NO₂S), high-resolution mass spectrometry would validate its molecular formula by providing a highly accurate mass measurement. Predicted data from computational tools indicates an exact mass of approximately 260.94 Da. uni.lu The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) that serves as a definitive signature for the compound.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 261.94908 |

| [M+Na]⁺ | 283.93102 |

| [M-H]⁻ | 259.93452 |

Computational Chemistry and Molecular Modeling

Theoretical calculations provide deep insights into the molecule's geometry, electronic properties, and reactivity that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By applying DFT methods, such as using the B3LYP functional, one can perform geometry optimization to find the lowest energy conformation of this compound. semanticscholar.org This calculation yields precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. nih.gov

Furthermore, DFT is used to analyze the electronic structure, primarily through the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Computational methods can predict how and where a molecule is likely to react. The Fukui function, a concept derived from DFT, is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.comresearchgate.netnih.gov For this compound, calculation of the Fukui functions would likely highlight the sulfur atom of the sulfonyl chloride group as a primary electrophilic site, making it highly susceptible to attack by nucleophiles. researchgate.net It would also indicate the relative reactivity of the different carbon atoms on the isoquinoline ring.

Transition state analysis is another computational technique used to map out the energy profile of a potential reaction pathway. By calculating the energy of the transition state for a given reaction (e.g., nucleophilic substitution at the sulfur atom), chemists can determine the activation energy barrier. semanticscholar.org This allows for the prediction of reaction rates and helps to elucidate the detailed mechanism by which this compound participates in chemical transformations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Molecular Docking and Dynamic Simulations for Ligand-Target Interaction Prediction in Chemical Design

The prediction of how a potential drug molecule, or ligand, will interact with its biological target is a cornerstone of modern chemical design and drug discovery. azolifesciences.comopenaccessjournals.com Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose, offering insights at an atomic level. nih.govjscimedcentral.com These in silico methods allow researchers to screen vast libraries of compounds and prioritize those with the highest likelihood of being active, thereby saving significant time and resources compared to traditional high-throughput screening. azolifesciences.com

Molecular docking predicts the preferred orientation and conformation, or "pose," of a ligand when it binds to a receptor's active site. nih.govnih.gov The process involves two main steps: a search algorithm that generates a variety of possible binding poses, and a scoring function that ranks these poses based on their predicted binding affinity. azolifesciences.comnih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. jscimedcentral.com For a compound like this compound, docking studies would be instrumental in identifying its potential protein targets and understanding the structural basis of its activity.

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique allows researchers to observe the flexibility of both the ligand and the protein, and to assess the stability of the predicted binding pose in a simulated physiological environment. nottingham.ac.uk For this compound, MD simulations could reveal how the compound induces conformational changes in its target protein and the stability of the crucial interactions identified through docking. acs.org Accelerated molecular dynamics (aMD) can further enhance the sampling of these binding events in a computationally efficient manner. nih.gov

While these computational methods are powerful, no specific molecular docking or molecular dynamics simulation studies for this compound have been reported in publicly accessible scientific literature. Such studies would be a valuable next step in elucidating its mechanism of action and potential for therapeutic development. The table below illustrates the typical data generated from such a hypothetical study.

| Parameter | Description | Hypothetical Value for this compound |

| Binding Affinity (ΔG) | The predicted free energy of binding, indicating the strength of the interaction. | -8.5 kcal/mol |

| Inhibition Constant (Ki) | The predicted concentration of the ligand required to inhibit the target protein by 50%. | 150 nM |

| Key Interacting Residues | The amino acids in the protein's active site that form significant bonds with the ligand. | Tyr122, Phe256, Arg312 |

| Hydrogen Bonds | The number and specific hydrogen bond interactions between the ligand and the target. | 2 (with Tyr122, Arg312) |

| RMSD of Ligand | The root-mean-square deviation of the ligand's position during MD simulation, indicating binding stability. | 1.2 Å |

This table is for illustrative purposes only, as no experimental or computational data for this compound is currently available.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways for Isoquinolinesulfonyl Chlorides

The traditional synthesis of aromatic sulfonyl chlorides, including isoquinoline-based structures, often relies on methods that are environmentally taxing. google.com A primary conventional route involves the use of chlorosulfuric acid, a highly corrosive and hazardous reagent. google.com Another common method is the acid-halogenation of sulfonic acids with reagents like phosphorus pentachloride, which also present significant handling and disposal challenges. google.com The future of synthesizing 8-chloro-5-isoquinolinesulfonyl chloride and its analogs lies in the adoption of greener, more sustainable chemical processes.

Significant progress has been made in developing environmentally friendly methods for creating both the isoquinoline (B145761) core and the sulfonyl chloride functional group. For the isoquinoline portion, novel catalytic systems are being explored to move away from traditional, often low-yielding reactions like the Bischler-Napieralski or Pictet-Spengler syntheses. ajgreenchem.com Modern approaches include using recyclable ruthenium catalysts in biodegradable solvents like PEG-400 or employing catalyst-free multicomponent reactions in water, promoted by ultrasonic irradiation. ajgreenchem.comajgreenchem.comnih.gov

For the sulfonyl chloride group, research has identified cleaner alternatives to harsh chlorinating agents. One promising strategy involves the chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS). thieme-connect.comorganic-chemistry.orgthieme-connect.comresearchgate.net This method is not only operationally simpler and safer but also allows for the sustainable recycling of the succinimide (B58015) byproduct back into the NCS reagent. thieme-connect.comthieme-connect.comresearchgate.net Another innovative approach utilizes visible light photocatalysis with heterogeneous, metal-free catalysts to generate sulfonyl chlorides from arenediazonium salts under mild conditions. nih.gov

Future work should focus on integrating these greener principles into a cohesive synthetic route for this compound. The ideal pathway would maximize atom economy, minimize hazardous waste, and utilize renewable or recyclable reagents and catalysts.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Synthetic Step | Traditional Method | Greener Alternative(s) | Key Advantages of Greener Approach |

| Isoquinoline Core Synthesis | Bischler-Napieralski, Pictet-Spengler reactions | Ruthenium-catalyzed C-H/N-N activation in PEG-400 ajgreenchem.comajgreenchem.com | Recyclable catalyst, biodegradable solvent, high atom economy |

| Catalyst-free multicomponent reaction in water nih.gov | Use of water as solvent, high yields, simple procedure | ||

| Sulfonyl Chloride Formation | Chlorosulfonylation with chlorosulfuric acid google.com | N-chlorosuccinimide (NCS) chlorosulfonation of S-alkylisothiourea salts thieme-connect.comorganic-chemistry.orgthieme-connect.com | Avoids corrosive reagents, byproduct can be recycled |

| Acid-halogenation of sulfonic acids google.com | Visible-light photocatalysis from diazonium salts nih.gov | Mild conditions, metal-free, uses light as an energy source |

Exploration of Novel Reactivity Patterns and Transformation Strategies

The primary role of this compound in synthesis has been as an electrophile for reaction with nucleophiles, typically amines, to form sulfonamides. While this is a crucial transformation, the molecule possesses multiple reactive sites that remain underexplored. Future investigations should aim to uncover novel reactivity patterns and develop new transformation strategies to diversify the range of accessible derivatives.

The sulfonyl chloride group itself can participate in reactions beyond simple sulfonamide formation. It can react with various cyclic imines to produce diverse products, a reactivity pattern that could be extended to the this compound scaffold. researchgate.net Furthermore, unexpected reactions, such as the deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides, highlight that even well-known reagents can exhibit surprising reactivity under specific conditions. nih.gov Exploring similar transformations with the isoquinoline N-oxide derivative of this compound could yield novel structures.

Transformations targeting the isoquinoline ring system while preserving or modifying the sulfonyl chloride moiety are also of great interest. For example, the synthesis of Fasudil analogs has led to the creation of N-sulphonylhydrazones, representing a novel molecular architecture derived from the parent sulfonyl chloride. nih.govfigshare.comtandfonline.com Another innovative strategy is the development of hypoxia-activated prodrugs, where the active inhibitor is masked with a bioreductive group that is cleaved under specific physiological conditions. nih.gov Applying these concepts to this compound could generate next-generation compounds with tailored activation mechanisms and improved therapeutic profiles.

Rational Design of Second-Generation Probes and Building Blocks

Building on its established role as a precursor to kinase inhibitors, this compound is an ideal starting point for the rational design of sophisticated second-generation molecular probes and specialized building blocks. The extensive research into ROCK inhibitors like Fasudil provides a blueprint for these efforts. nih.govnih.govtandfonline.com

The goal is to move beyond simple inhibitors and create tools that can interrogate biological systems with greater precision. This includes the development of:

Selective Inhibitors: By leveraging detailed structural knowledge of kinase ATP-binding sites, the isoquinoline scaffold can be systematically modified to enhance selectivity for specific kinase targets, thereby reducing off-target effects. tandfonline.com

Molecular Hybrids: Combining the 8-chloro-5-isoquinolinesulfonyl moiety with other pharmacophores can create hybrid molecules with dual or synergistic activities. nih.govfigshare.comtandfonline.comacs.org This approach has been used to design compounds that target multiple pathways involved in complex diseases.

Activity-Based Probes: Incorporating reporter tags, such as fluorophores or biotin, into the structure can transform an inhibitor into a probe for identifying and quantifying enzyme activity in complex biological samples.

Prodrugs: As demonstrated with Fasudil, designing prodrugs of inhibitors derived from this compound can improve pharmacokinetic properties and enable targeted drug delivery, for instance, to hypoxic tumor environments. nih.gov

The design of these advanced molecules will be heavily reliant on computational methods, including molecular docking and quantitative structure-activity relationship (3D-QSAR) studies, to predict binding affinities and guide synthetic efforts. mdpi.com

Advanced Mechanistic Investigations into Complex Reaction Systems

A deeper understanding of how molecules derived from this compound interact with their biological targets and how they are formed is crucial for future development. Advanced mechanistic investigations can provide insights that are essential for optimizing reactions and designing more effective therapeutic agents.

On the biological side, techniques like molecular dynamics simulations can offer a dynamic view of how an inhibitor binds to the active site of a kinase. acs.org These simulations can reveal the stability of key interactions, such as hydrogen bonds between the isoquinoline nitrogen and hinge region residues of the kinase, providing a rationale for observed potency and selectivity. acs.org Such studies can explain why small structural modifications can lead to significant changes in activity and guide the design of next-generation inhibitors with improved binding kinetics. tandfonline.com

On the chemical synthesis side, detailed mechanistic studies of new, greener synthetic routes are needed. For example, understanding the precise mechanism of photocatalytic sulfonyl chloride synthesis can help to optimize reaction conditions, improve yields, and broaden the substrate scope. nih.gov Similarly, elucidating the step-by-step mechanism of reactions between sulfonyl chlorides and cyclic imines can enable chemists to control the reaction pathway and favor the formation of desired products. researchgate.net These investigations will rely on a combination of kinetic studies, isotopic labeling, and computational modeling to map out reaction energy profiles and identify key intermediates and transition states.

Q & A

Basic Research Questions

Q. What is the primary role of 8-Chloro-5-isoquinolinesulfonyl Chloride in synthesizing bioactive compounds?

- Answer : This compound serves as a versatile electrophilic reagent in sulfonylation reactions, enabling the introduction of sulfonyl groups into heterocyclic scaffolds. Its chlorosulfonyl moiety reacts with nucleophiles (e.g., amines, hydroxyl groups) to form sulfonamides or sulfonate esters, which are critical intermediates in developing enzyme inhibitors or antimicrobial agents. For example, derivatives of isoquinoline sulfonyl chlorides have shown activity against bacterial and fungal strains .

Q. What are the key safety considerations when handling this compound?

- Answer : The compound is moisture-sensitive and corrosive. Key precautions include:

- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats.

- Storage at 2–8°C in airtight containers to avoid degradation.

- Proper disposal of waste via neutralization with aqueous base (e.g., sodium bicarbonate) .

Q. What analytical techniques are used to confirm the structure of this compound post-synthesis?

- Answer :

- NMR spectroscopy : H and C NMR verify substituent positions on the isoquinoline ring.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (245.66 g/mol) and isotopic patterns.

- Infrared (IR) spectroscopy : Peaks at ~1360 cm (S=O stretching) and ~530 cm (C-Cl) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation using this compound?

- Answer : Optimization involves:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.

- Stoichiometry : A 1.2–1.5 molar excess of the sulfonyl chloride ensures complete substitution.

- Catalysts : Tertiary amines (e.g., triethylamine) scavenge HCl, driving the reaction forward .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Answer : Discrepancies may arise from:

- Purity variations : Impurities from incomplete synthesis (e.g., unreacted starting materials) can skew bioassay results. HPLC or TLC purity checks are essential.

- Assay conditions : Differences in microbial strain susceptibility or enzyme isoform specificity require standardized protocols.

- Structural analogs : Subtle changes in substituent positions (e.g., 6-fluoro vs. 8-chloro derivatives) drastically alter activity (see Table 1) .

Q. What mechanistic insights exist for the enzyme inhibition activity of this compound derivatives?

- Answer : The sulfonyl chloride group covalently modifies nucleophilic residues (e.g., cysteine, lysine) in enzyme active sites. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.